2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid
Overview
Description
2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid (DMDB) is a carboxylic acid with a range of interesting chemical and biological properties. It is a white solid with a melting point of 120°C and a molecular weight of 250.3 g/mol. DMDB is synthesized by a process known as the Beckmann rearrangement, and has been studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis in Organic Chemistry
1,3-dioxolane derivatives, including compounds similar to 2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid, are extensively used in synthetic organic chemistry. For example, L-tartaric acid, a commercially available chiral compound, was converted into 1,3-dioxolane in a study involving the synthesis of novel amide derivatives. These derivatives showed significant antimicrobial activities against various bacteria and fungi strains, highlighting their potential in pharmaceutical research (Begum et al., 2019).
Catalysis and Chemical Reactions
In another study, carbonyl compounds were converted to corresponding 1,3-dioxolanes in the presence of specific catalysts. This demonstrates the role of 1,3-dioxolane derivatives in catalysis and chemical synthesis (Sang-Bong Lee et al., 1991).
Material Science and Polymer Research
1,3-dioxolane derivatives have applications in material science, particularly in the field of polymers. For instance, methoxymethylstyrene and its derivatives, similar in structure to the compound , were studied for their photochemical behavior in polymer science. These studies help in understanding the properties of these compounds when exposed to light, which is crucial in developing new materials (Fukuda & Nakashima, 1983).
Crystallography and Molecular Structure Analysis
In the field of crystallography, studies have been conducted on compounds with structural similarities to 2-(((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid. These studies focus on understanding the crystalline structures and molecular interactions of such compounds, which is essential in the design of drugs and advanced materials (Li, Wang, & Chen, 2001).
properties
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxycarbonyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(2)19-8-9(20-14)7-18-13(17)11-6-4-3-5-10(11)12(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLHPOXWGFYRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)C2=CC=CC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474191 | |
Record name | 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)carbonyl)benzoic acid | |
CAS RN |
40630-71-5 | |
Record name | 2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]carbonyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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